![molecular formula C22H24O8 B1203565 (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one CAS No. 59366-91-5](/img/structure/B1203565.png)
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one is a natural product found in Hernandia nymphaeifolia, Juniperus thurifera, and other organisms with data available.
Applications De Recherche Scientifique
Cytotoxic Activities : Compounds structurally related to (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been tested for cytotoxic activities against various human cancer cell lines, including HepG2, A549, and HeLa. For instance, a study by Li, Tong, & Huang (2012) on similar compounds derived from the plant Peperomia tetraphylla showed significant cytotoxicity against HepG2 cell lines.
Antitumor Activity : Synthesized analogues with structural similarities have demonstrated significant antitumor activity. A research article by Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of certain quinazolinone analogues for in vitro antitumor activity, showing considerable potential.
Supramolecular Structures : The study of supramolecular structures of related compounds has been a topic of interest. For example, Low et al. (2002) investigated the supramolecular structures of certain benzodioxol and trimethoxyphenyl compounds, revealing insights into their molecular arrangements and interactions.
Synthesis and Evaluation of Derivatives : The synthesis and evaluation of various coumarin derivatives have been explored, as seen in the study by Shi et al. (2020). These derivatives showed promising antitumor activities against different human cancer cell lines.
Polar Cycloaddition Reactions : Compounds like (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been used in [3 + 2] cycloaddition reactions. Bentabed-Ababsa et al. (2009) explored these reactions, providing insights into the mechanism and outcomes of these chemical processes.
Crystal Structure Analysis : Analyzing the crystal structures of similar compounds has been an area of research. Manolov et al. (2008) conducted a study on the crystal structure of a related compound, revealing details about its molecular configuration.
Photochemical Applications : Certain benzodioxole derivatives have been synthesized and characterized for their potential as photoinitiators in free radical polymerization, as investigated by Kumbaraci et al. (2012).
Propriétés
Numéro CAS |
59366-91-5 |
|---|---|
Nom du produit |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
Formule moléculaire |
C22H24O8 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20-/m0/s1 |
Clé InChI |
UNWCWBJEKCTIML-GKCIPKSASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
Synonymes |
podorhizol podorhizol, (3alpha(S*),4beta)-(+-)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



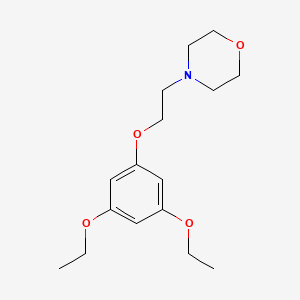
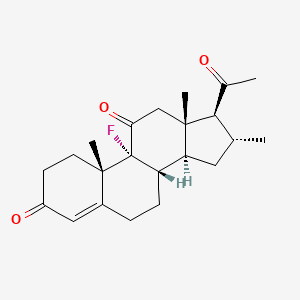
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
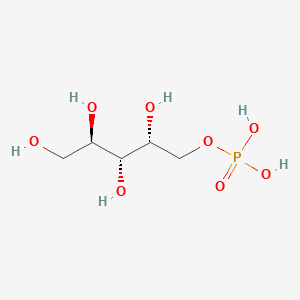
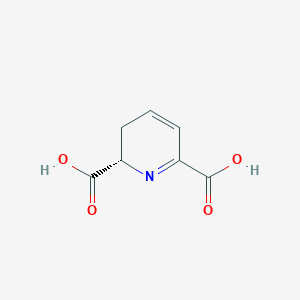
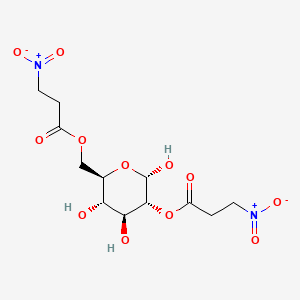
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

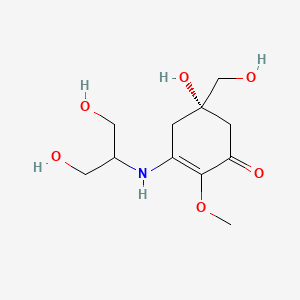
![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)
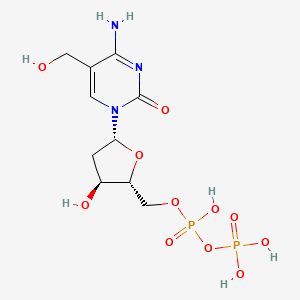
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
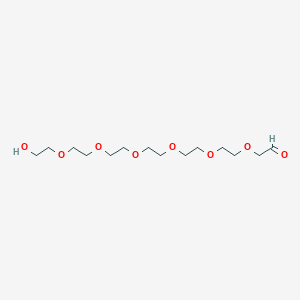
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)